REACTION_SMILES
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[CH3:12][N:13]1[CH2:14][CH2:15][NH:16][CH2:17][CH2:18]1.[F:1][c:2]1[cH:3][c:4]([OH:11])[c:5]([C:8]([CH3:9])=[O:10])[cH:6][cH:7]1>>[c:2]1([N:16]2[CH2:15][CH2:14][N:13]([CH3:12])[CH2:18][CH2:17]2)[cH:3][c:4]([OH:11])[c:5]([C:8]([CH3:9])=[O:10])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccc(F)cc1O
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Name
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Type
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product
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Smiles
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CC(=O)c1ccc(N2CCN(C)CC2)cc1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |